1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine

Medicinal Chemistry Lead Optimization Structure-Activity Relationship

This 1,4-disubstituted 5-aminopyrazole bears twin 4-bromophenyl groups, creating a unique pharmacophore distinct from 1,3- or mono-substituted regioisomers. The C4 aryl occupies a hydrophobic sub-pocket while the N1 aryl modulates hinge-region contacts—critical for PKB/Akt and PKA inhibitor SAR. Dual bromine atoms enable orthogonal Pd-catalyzed late-stage diversification (Suzuki, Buchwald, Sonogashira) that mono-bromo analogs cannot support. Procure specifically for exploratory kinase programs requiring a non-interchangeable 1,4-scaffold with two synthetic handles.

Molecular Formula C15H11Br2N3
Molecular Weight 393.08 g/mol
CAS No. 1202028-75-8
Cat. No. B1382309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine
CAS1202028-75-8
Molecular FormulaC15H11Br2N3
Molecular Weight393.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N(N=C2)C3=CC=C(C=C3)Br)N)Br
InChIInChI=1S/C15H11Br2N3/c16-11-3-1-10(2-4-11)14-9-19-20(15(14)18)13-7-5-12(17)6-8-13/h1-9H,18H2
InChIKeyGBRCGBAHSOTRFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine (CAS 1202028-75-8): Sourcing Specifications and Structural Baseline for Scientific Procurement


1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine (C₁₅H₁₁Br₂N₃, MW 393.08 g/mol, CAS 1202028-75-8) is a fully substituted 5-aminopyrazole derivative bearing two 4-bromophenyl substituents at the N1 and C4 positions . The compound is offered as a solid [1] with predicted physicochemical properties including a pKa of 2.12 ± 0.10 and an XLogP of 4.6, which confer moderate lipophilicity and low aqueous solubility characteristic of this scaffold . Its structure places it within the broader class of amino-pyrazoles, a privileged scaffold in medicinal chemistry associated with diverse biological activities [2].

1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine (CAS 1202028-75-8): Why Regioisomeric and Substructural Analogs Cannot Substitute


The 1,4-disubstituted pattern of this compound dictates a specific three-dimensional pharmacophore distinct from regioisomers such as 1,3-bis(4-bromophenyl)-1H-pyrazol-5-amine (CAS 618098-21-8) or mono-substituted analogs like 1-(4-bromophenyl)-1H-pyrazol-5-amine (CAS 72194-27-5) . In pyrazole-based kinase inhibitor scaffolds, the substitution pattern critically influences binding pocket complementarity [1]; the C4 aryl group occupies a distinct hydrophobic sub-pocket, while the N1 aryl group modulates hinge-region interactions. Substituting a 1,3-regioisomer or a mono-bromophenyl analog therefore yields a fundamentally different interaction profile, rendering this 1,4-disubstituted derivative non-interchangeable in lead optimization campaigns or SAR studies . Furthermore, the presence of two bromine atoms enables orthogonal synthetic utility via Pd-catalyzed cross-coupling reactions that mono-substituted analogs cannot support [2].

1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine (CAS 1202028-75-8): Quantitative Differentiation Evidence Versus Closest Analogs


Structural Differentiation: Regioisomeric Identity and Molecular Descriptor Comparison

The target compound (1,4-bis(4-bromophenyl)-1H-pyrazol-5-amine) differs fundamentally from its closest commercially available regioisomer, 1,3-bis(4-bromophenyl)-1H-pyrazol-5-amine (CAS 618098-21-8) . Both share identical molecular formula (C₁₅H₁₁Br₂N₃) and mass (393.08 g/mol), rendering them indistinguishable by MS without fragmentation analysis. However, their predicted topological polar surface area (tPSA) differs by approximately 0.5 Ų (43.8 Ų vs. 43.3 Ų) [1], and the substitution pattern alters the electron density distribution across the pyrazole ring, impacting NMR chemical shifts and reactivity. A 2017 study on fully substituted amino-pyrazoles demonstrated that regioisomeric purity is critical for downstream transformations, with 1,4-disubstituted derivatives achieving up to 71% yield over four steps in Pd-catalyzed cross-coupling sequences, whereas 1,3-regioisomers yielded <45% under identical conditions due to steric constraints at the reactive site [2].

Medicinal Chemistry Lead Optimization Structure-Activity Relationship Pyrazole Scaffolds

Lipophilicity and Predicted Solubility Differentiation Versus Mono-Brominated Analogs

Compared to mono-bromophenyl-substituted pyrazole-5-amines, the target compound exhibits substantially higher calculated lipophilicity. The target compound has a predicted XLogP of 4.6 , whereas the mono-brominated analog 5-amino-4-(4-bromophenyl)pyrazole (CAS 57999-08-3) has an XLogP of 2.2 [1]. This 2.4 log unit difference corresponds to an approximate 250-fold increase in octanol-water partition coefficient. The presence of a second bromophenyl group at the N1 position increases molecular weight by 155 g/mol (from 238.08 to 393.08 g/mol) [1], reducing predicted aqueous solubility and increasing membrane permeability potential, a critical consideration for cell-based assay design.

ADME Physicochemical Properties Compound Library Design Lipophilicity

Substitution Pattern Impact: Hydrogen Bond Donor Count Versus N1-Unsubstituted Pyrazoles

The N1 substitution in 1,4-bis(4-bromophenyl)-1H-pyrazol-5-amine reduces the hydrogen bond donor (HBD) count to 1 (from the 5-amino group) compared to 2 HBDs in N1-unsubstituted analogs like 4-(4-bromophenyl)-1H-pyrazol-5-amine (CAS 57999-08-3) [1]. In the context of kinase inhibitor design, the number and positioning of HBDs are critical for hinge-region binding interactions; many ATP-competitive kinase inhibitors rely on the pyrazole NH as a hinge-binding donor [2]. The target compound's lack of a pyrazole NH donor forces alternative binding modes and may reduce off-target activity against kinases requiring this specific interaction. This structural feature differentiates it from N1-unsubstituted analogs in fragment-based screening libraries.

Medicinal Chemistry Hydrogen Bonding Kinase Inhibitor Design Molecular Recognition

Commercial Availability and Procurement Differentiation

The target compound (CAS 1202028-75-8) is offered through Sigma-Aldrich (catalog JRD0620) as a research-grade chemical for early discovery , with retail pricing at approximately $475.00 per 1 g [1]. In contrast, its 1,3-regioisomer (CAS 618098-21-8) is available from ChemImpex at ≥97% HPLC purity with documented melting point (170-176 °C) and storage conditions (0-8 °C) . The target compound's Sigma-Aldrich listing explicitly disclaims analytical data and purity guarantees, shifting verification responsibility to the buyer , whereas the ChemImpex 1,3-isomer product includes purity specifications and analytical documentation. This procurement difference has practical implications for laboratories requiring defined purity for quantitative assays.

Chemical Sourcing Building Blocks Compound Acquisition Procurement Strategy

1,4-Bis(4-bromophenyl)-1H-pyrazol-5-amine (CAS 1202028-75-8): Evidence-Based Procurement-Recommended Application Scenarios


Kinase Inhibitor Lead Optimization: Hinge-Binding SAR Exploration

This compound is procurement-relevant for structure-activity relationship (SAR) studies targeting protein kinase B (PKB/Akt) or protein kinase A (PKA) inhibition, as described in patent literature covering pyrazole-containing kinase modulators [1]. Its 1,4-disubstituted pattern and single HBD (5-amino group) provide a distinct hinge-binding pharmacophore relative to N1-unsubstituted pyrazoles, making it a rational choice for exploring alternative binding modes that may reduce off-target kinase promiscuity [2]. Researchers should note that direct biological activity data for this specific compound are not publicly available; procurement is therefore recommended for exploratory SAR campaigns rather than for use as a validated reference inhibitor.

Synthetic Building Block for Cross-Coupling and Library Diversification

The two 4-bromophenyl substituents serve as synthetic handles for Pd-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the pyrazole core [3]. Studies on fully substituted amino-pyrazoles demonstrate that 1,4-disubstituted derivatives achieve up to 71% yield in multi-step arylation sequences [3]. This compound is therefore procurement-justified for combinatorial library synthesis where the 1,4-disubstituted scaffold serves as a common intermediate for generating diverse 1,4-diaryl-1H-pyrazol-5-amines.

Physicochemical Property Benchmarking in Compound Library Design

With a computed XLogP of 4.6 and tPSA of 43.8 Ų , this compound occupies the lipophilic space characteristic of many kinase inhibitor leads. Its lipophilicity is 2.4 log units higher than mono-brominated analogs [4], providing a useful reference compound for establishing solubility and permeability benchmarks in cell-based assay development. Procurement is justified for laboratories validating compound handling protocols for lipophilic pyrazoles or establishing LC-MS/MS analytical methods for this scaffold class.

Technical Documentation Hub

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